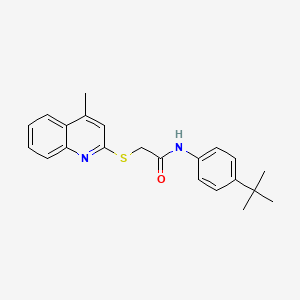

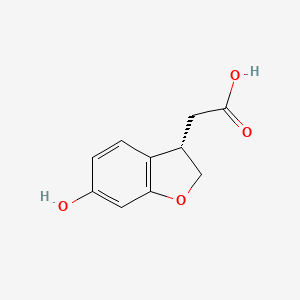

![molecular formula C14H16N6O2 B2795686 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-46-8](/img/structure/B2795686.png)

1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmaceutical and biological properties such as insecticidal, antifungal, anthelmintic, anticancer, antibacterial, and antiviral . They have also been widely used in the synthesis of organic semiconductors, dyes, and electroluminescent materials .

Synthesis Analysis

Quinoxaline derivatives can be synthesized using various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts . This reaction can be performed in ethanol at room temperature . The catalysts used can vary, but examples include titanium silicate and nanostructured pyrophosphate .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, they can be synthesized from the direct condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds . Other synthetic strategies have been reported in literature for the preparation of substituted quinoxalines .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Applications De Recherche Scientifique

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties have been discovered. This compound exhibits potential as a new hypertension remedy due to its significant diuretic properties. Two polymorphic forms, triclinic and monoclinic, were identified, with differences in crystal packing and organization levels, which may influence its biological efficacy and stability (Shishkina et al., 2018).

Fluorescent Probes for Metal Ions

A novel class of Schiff base fluorescent probes derived from quinoxaline compounds has been developed for detecting metal ions. These probes exhibit selective turn-on fluorescence in the presence of Cd(II) and Zn(II), and turn-off fluorescence with Cu(II) and Hg(II), demonstrating potential applications in environmental monitoring and bioimaging (Hu et al., 2010).

Antiallergy Agents

Quinoxaline derivatives have been synthesized and evaluated for antiallergy activity. More than fifty new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared, with several showing significant intravenous activity, suggesting their potential use in treating allergic conditions (Althuis et al., 1980).

Antimicrobial and Antituberculous Activity

Synthesis and evaluation of N-oxides of some 2-substituted quinoxalines and pyrazines have been undertaken to study their antimicrobial activities. Among these compounds, several exhibited notable antibacterial and antituberculous activity, indicating their potential as therapeutic agents (Elina et al., 1976).

Bismuth(III)-Catalyzed Synthesis in Water

A study has demonstrated the bismuth(III)-catalyzed rapid synthesis of 2,3-disubstituted quinoxalines in water, showcasing an efficient and environmentally friendly method for producing these compounds. This process could facilitate the development of quinoxaline-based drugs and materials (Yadav et al., 2008).

Polyamides with Quinoxaline Moiety

New polyamides containing a quinoxaline moiety have been synthesized, characterized by good solubility in polar solvents and excellent thermal stability. These materials could find applications in high-performance polymers for industrial use (Patil et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

1,2-diamino-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-22-7-6-17-14(21)10-11-13(20(16)12(10)15)19-9-5-3-2-4-8(9)18-11/h2-5H,6-7,15-16H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTCJUZQBTYFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

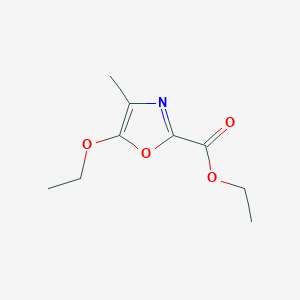

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)

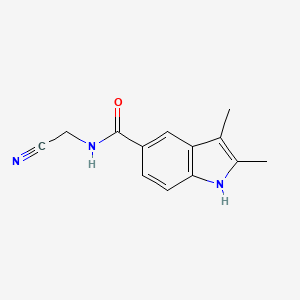

![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)

![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)

![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)

![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)